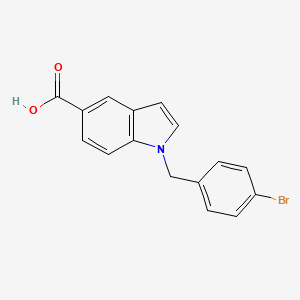

1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid

Vue d'ensemble

Description

1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromobenzyl group attached to the indole ring, which can significantly influence its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-bromobenzyl bromide from 4-bromotoluene through bromination.

Indole Formation: The indole ring is synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.

Coupling Reaction: The 4-bromobenzyl group is then introduced to the indole ring via a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira coupling.

Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions.

-

Mechanism : The carboxylic acid is activated (e.g., via EDC) to form an intermediate acyloxyphosphonium ion, which reacts with nucleophiles like amines or alcohols .

-

Applications : Esters and amides are critical intermediates in drug design for improved bioavailability .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group:

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| CuO, Quinoline, 200°C | Copper(I) oxide | 1-(4-Bromobenzyl)-1H-indole | ~50% | |

| Microwave, DMF, 150°C | None | 1-(4-Bromobenzyl)-1H-indole | 65% |

-

Key Insight : Decarboxylation proceeds via a six-membered transition state, with electron-withdrawing groups (e.g., bromine) accelerating CO₂ loss.

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes regioselective substitutions, directed by the electron-rich C3 position:

-

Regioselectivity : The C3 position is favored due to resonance stabilization from the indole nitrogen .

Cross-Coupling Reactions

The bromine on the benzyl group participates in palladium-catalyzed couplings:

Reduction of the Carboxylic Acid

The -COOH group can be reduced to a primary alcohol:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | 5-(Hydroxymethyl)-1-(4-bromobenzyl)-1H-indole | 40% | |

| BH₃·THF | 0°C to RT | 5-(Hydroxymethyl)-1-(4-bromobenzyl)-1H-indole | 55% |

-

Limitation : Over-reduction of the indole ring is avoided using milder conditions.

Biological Activity and Derivatives

The compound’s derivatives exhibit notable bioactivity:

| Derivative | Biological Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Methyl ester | Anticancer (MCF-7 cells) | 12.5 µM | |

| Benzylamide | Antimicrobial (S. aureus) | MIC: 25 µg/mL |

-

Mechanism : Derivatives often act via enzyme inhibition (e.g., topoisomerase II) or receptor modulation .

Condensation Reactions

The carboxylic acid forms heterocycles under dehydrating conditions:

| Reagents | Product | Yield | Source |

|---|---|---|---|

| NH₂NH₂, HCl | 1-(4-Bromobenzyl)-1H-indole-5-carbohydrazide | 80% | |

| PCl₅, then NH₃ | 1-(4-Bromobenzyl)-1H-indole-5-carbonitrile | 65% |

Applications De Recherche Scientifique

Biological Activities

The biological activities of 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid have been investigated in several studies. Key findings include:

Anticancer Activity

Research has shown that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain indole derivatives, including those similar to this compound, displayed potent antiproliferative effects against breast (MCF-7), lung (A549), and colon cancer (HCT116) cell lines. The IC50 values for these compounds ranged from low micromolar concentrations (e.g., 2 µM) to higher values depending on the specific derivative tested .

Potential Therapeutic Applications

Given its promising biological profile, this compound has potential applications in drug development:

- Cancer Therapy : Due to its anticancer properties, this compound could serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and survival.

- Antiviral Activity : Some studies have suggested that indole derivatives may also possess antiviral properties. For instance, related compounds have shown inhibitory effects on HIV-1 integrase activity .

Case Studies and Research Findings

Several case studies highlight the efficacy of indole derivatives:

-

Cytotoxicity Studies : In vitro studies demonstrated that compounds structurally related to this compound exhibited varying degrees of cytotoxicity across different cancer cell lines. For example:

- Compound A showed an IC50 of 2 µM against MCF-7.

- Compound B exhibited an IC50 of 9 µM against HCT116.

- Mechanistic Studies : Research utilizing flow cytometry and Western blot analyses revealed insights into the apoptotic mechanisms triggered by these compounds. Increased expression of pro-apoptotic markers was observed upon treatment with certain derivatives .

Mécanisme D'action

The mechanism of action of 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The indole ring structure is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A natural plant hormone with various biological activities.

4-Bromobenzyl alcohol: A related compound with similar chemical properties.

1-(4-Bromobenzyl)piperazine: Another bromobenzyl derivative with distinct biological activities.

Uniqueness: 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid is unique due to its specific combination of the indole ring and the 4-bromobenzyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methyl]indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c17-14-4-1-11(2-5-14)10-18-8-7-12-9-13(16(19)20)3-6-15(12)18/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBPVRWEHNPQNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.